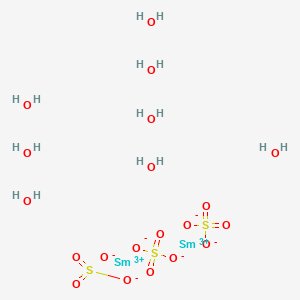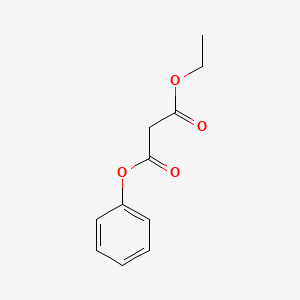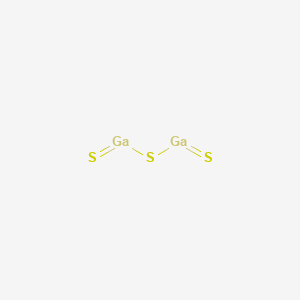
AMMONIUM CHROMIUM(III) SULFATE 12-WATER
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium chromium(III) sulfate 12-water, also known as ammonium chromium(III) sulfate dodecahydrate, is a chemical compound with the formula ( \text{NH}_4\text{Cr(SO}_4)_2 \cdot 12\text{H}_2\text{O} ). It is a double salt of chromium sulfate and ammonium sulfate and appears as blue-violet crystals. This compound is primarily used in the dyeing and tanning industries due to its ability to form stable complexes with organic molecules .
Métodos De Preparación
Ammonium chromium(III) sulfate 12-water can be synthesized through the reaction of chromic sulfate and ammonium sulfate in an aqueous solution. The solution is then allowed to crystallize, forming the characteristic blue-violet crystals. The reaction conditions typically involve dissolving the reactants in water and allowing the solution to evaporate slowly at room temperature .
Industrial production methods involve similar processes but on a larger scale. The reactants are mixed in large reactors, and the solution is subjected to controlled evaporation to obtain the crystalline product. The purity of the product can be enhanced through recrystallization techniques .
Análisis De Reacciones Químicas
Ammonium chromium(III) sulfate 12-water undergoes various chemical reactions, including:
Oxidation: Chromium(III) can be oxidized to chromium(VI) using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents such as sulfur dioxide or sodium bisulfite.
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, sulfur dioxide, and sodium bisulfite. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which ammonium chromium(III) sulfate 12-water exerts its effects involves the formation of stable complexes with organic molecules. In biological systems, chromium(III) ions can interact with proteins and nucleic acids, influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Ammonium chromium(III) sulfate 12-water can be compared with other similar compounds such as potassium chromium(III) sulfate dodecahydrate (( \text{KCr(SO}_4)_2 \cdot 12\text{H}_2\text{O} )) and sodium chromium(III) sulfate dodecahydrate (( \text{NaCr(SO}_4)_2 \cdot 12\text{H}_2\text{O} )). These compounds share similar chemical properties and applications but differ in their cationic components (ammonium, potassium, or sodium). The choice of compound depends on the specific requirements of the application, such as solubility, reactivity, and availability .
Propiedades
Número CAS |
13548-43-1 |
|---|---|
Fórmula molecular |
CrH6NO8S2+2 |
Peso molecular |
264.18 g/mol |
Nombre IUPAC |
azanium;chromium(3+);hydrogen sulfate |
InChI |
InChI=1S/Cr.H3N.2H2O4S/c;;2*1-5(2,3)4/h;1H3;2*(H2,1,2,3,4)/q+3;;;/p-1 |
Clave InChI |
RAGLTCMTCZHYEJ-UHFFFAOYSA-M |
SMILES canónico |
[NH4+].OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








